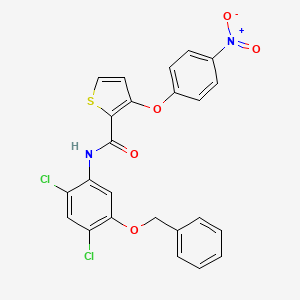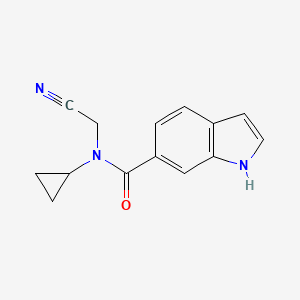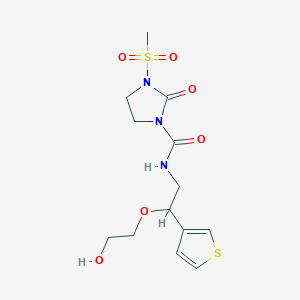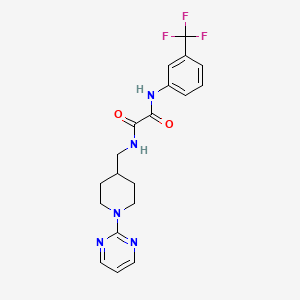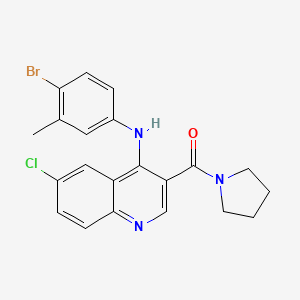
(4-((4-Bromo-3-methylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a bromo group, a chloro group, and a methanone group. It also contains a quinoline ring and a pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and pyrrolidine rings would give the molecule a certain degree of rigidity, while the various functional groups would likely influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and stability. Again, without specific information on this compound, it’s not possible to provide details on its physical and chemical properties .Applications De Recherche Scientifique
Synthesis and Potential Medical Applications
Synthesis and Imaging Agent for Parkinson's Disease
One study involves the synthesis of a compound related to the target molecule for potential use as a Positron Emission Tomography (PET) imaging agent for imaging the LRRK2 enzyme in Parkinson's disease. The reference compound, with a similar molecular structure, was synthesized through a multi-step process, highlighting the potential of such compounds in medical imaging and Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).
Anti-Aβ Aggregation Activity
Another research focus is on the discovery of new selective Butyrylcholinesterase (BChE) inhibitors that display anti-Aβ aggregation activity, critical for Alzheimer's disease treatment. The study synthesized derivatives showing improved inhibitory activity towards BChE and demonstrated potential in preventing Aβ1–42 aggregation, suggesting a promising direction for Alzheimer's disease therapeutic development (Jiang, Ge, Cheng, Wang, Tao, Zhu, & Zhang, 2019).
Synthetic Pathways and Chemical Properties
Synthetic Pathways
Research on the synthesis of 5H-benzo[a]phenoxazin-5-one derivatives from related compounds provides insights into the diverse synthetic routes that can be explored for the target molecule. The study presents methodologies for preparing substituted 5H-benzo[a]phenoxazin-5-ones, showcasing the chemical reactivity and potential synthetic applications of compounds with similar structural features (Ueno, Maeda, Koshitani, & Yoshida, 1982).
Luminescent Properties and Chemical Reactions
Another study focused on cyclometalated Pd(II) and Ir(III) complexes derived from compounds structurally related to the target molecule, highlighting their luminescent properties and applications in chemical reactions. This research provides valuable insights into the potential use of such compounds in the field of materials science and catalysis (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-bromo-3-methylanilino)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN3O/c1-13-10-15(5-6-18(13)22)25-20-16-11-14(23)4-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINABOORNSOBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

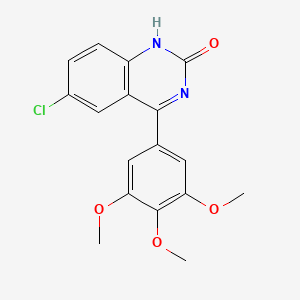
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)
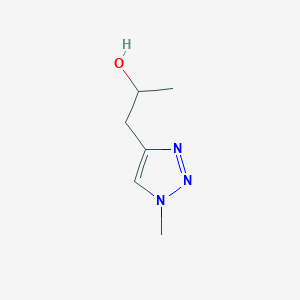

![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)
![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2532707.png)
